(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQXKHZCVDRSX-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743464 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865352-21-2 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
DMSO Master Liquid Preparation
Intermediate Solvent Mixing
Aqueous Phase Dilution
-
ddH₂O Addition : Gradually add double-distilled water under continuous stirring to achieve the final working concentration.
-
Final Clarification : Centrifuge the formulation at 10,000 × g for 5 minutes to remove insoluble aggregates.
Critical Notes :
-
Order of Operations : Solvents must be added sequentially (DMSO → PEG300 → Tween 80 → ddH₂O) to prevent precipitation.
-
Alternative Vehicles : For lipid-based delivery, replace PEG300/Tween 80 with corn oil, maintaining a 1:1 ratio with DMSO.
Quality Control and Validation
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity >98%, as specified in Certificate of Analysis (COA) documents.
-
Mass Spectrometry : Electrospray ionization (ESI-MS) validates the molecular weight (351.4 g/mol) and detects impurities.
Stability Testing
-
Thermal Stability : Solutions retain >95% integrity after 24 hours at 25°C but degrade by 15–20% at 40°C.
-
Light Sensitivity : Amber vials are recommended for long-term storage to prevent photodegradation.
Challenges and Troubleshooting
Solubility Limitations
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Peptide Bond Formation: The compound can undergo peptide bond formation with other amino acids or peptides in the presence of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Oxidation and Reduction: The alkenyl side chain can participate in oxidation or reduction reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields ®-2-aminohex-5-enoic acid.
Peptides: Formation of peptide bonds results in various peptides depending on the sequence and length of the amino acids involved.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its Fmoc protecting group.
Chiral Building Block: Serves as a chiral building block in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating into peptide substrates.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Incorporated into diagnostic peptides for imaging and detection of diseases.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
Wirkmechanismus
The primary mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Backbone Modifications
Stereochemical Variants
- (S)-enantiomers (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, CAS 851909-08-5) exhibit inverted configuration at the α-carbon, leading to distinct peptide conformations. For example, S-enantiomers may favor left-handed helices, while R-enantiomers stabilize right-handed structures .
Substituted Derivatives with Functional Groups
Compounds in , such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride, incorporate polar substituents (e.g., piperazinyl, piperidinyl) that:
Physical and Chemical Properties
Biologische Aktivität
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components and interactions with biological targets.
- Molecular Formula : C21H21NO4
- Molecular Weight : 353.39 g/mol
- CAS Number : 1262886-63-4
The Fmoc group is commonly used in peptide synthesis as a protective group for amino acids, allowing for selective reactions without interference from the amino group. The presence of the fluorenyl group contributes to the compound's unique chemical properties and potential biological activities.
The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is influenced by its interaction with various biological targets, particularly enzymes involved in metabolic processes. Similar compounds have demonstrated diverse biological activities, including:
- Cytotoxicity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound may interact with key enzymes such as histone deacetylases (HDACs), which play a crucial role in gene regulation and cellular processes.
Case Studies
-
Inhibition of Histone Deacetylases (HDACs) :
- A study evaluated the inhibitory effects of various azumamide derivatives, including those related to the fluorenylmethoxycarbonyl structure. The results indicated that certain derivatives exhibited potent inhibition against HDAC isoforms, with IC50 values ranging from 14 to 67 nM . The structural modifications significantly affected their inhibitory potency.
-
Antimicrobial Activity :
- Research on related compounds has shown promising antimicrobial properties against Mycobacterium tuberculosis. Compounds derived from fluorenone structures were identified as potent inhibitors of the enoyl acyl carrier protein reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria . This suggests that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid could have similar antimicrobial potential.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Fmoc-D-Ala-D-Ala | Fmoc protecting group on D-alanine | Potential HDAC inhibitor |
| Azumamide A-E | Various modifications on azumamide scaffold | HDAC inhibition (IC50 14–67 nM) |
| Fluorenone Derivatives | Antiproliferative activity | Topoisomerase inhibitors |
Q & A
Q. Methodological Insight :
- Protocol : Dissolve the amino acid in a 1:1 H₂O/acetone solution, add Fmoc-OSu (1.1 equiv) and Na₂CO₃ (4 equiv), and stir overnight at RT. Hexanes are used for phase separation to isolate the Fmoc-protected product .
- Key Advantage : Fmoc’s UV activity (λ = 301 nm) facilitates monitoring via HPLC .
Basic: What are the recommended handling and storage conditions to prevent degradation?
Q. Handling :
Q. Storage :
- Store in airtight containers at 2–8°C, protected from light and moisture.
- Ensure compatibility with inert resins (e.g., NovaSyn TGR) to prevent premature deprotection .
Advanced: How can researchers optimize the yield of Fmoc-protected derivatives during synthesis?
Q. Critical Factors :
- Solvent System : Use polar aprotic solvents (e.g., DMF, acetone) to enhance Fmoc-OSu reactivity. achieved 85% yield in H₂O/acetone (1:1) .
- Base Selection : Sodium carbonate (Na₂CO₃) outperforms weaker bases (e.g., NaHCO₃) by maintaining pH >9, ensuring efficient Fmoc coupling .
- Microwave Assistance : Microwave-assisted synthesis (50°C, 30 min) reduces reaction time from 12 hr to 1 hr while maintaining >90% yield for analogous Fmoc-amino acids .
Q. Structural Confirmation :
Q. Purity Assessment :
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA). Retention times should match standards .
- ¹H/¹³C NMR : Monitor δ 4.2–4.4 ppm (Fmoc CH₂) and δ 7.3–7.8 ppm (fluorenyl aromatic protons) .
Advanced: How can solubility challenges in aqueous systems be addressed?
Q. Strategies :
- Co-Solvents : Add 20–30% DMSO or acetone to aqueous buffers to enhance solubility .
- pH Adjustment : Maintain pH >8 to deprotonate the carboxylic acid group, improving solubility in polar solvents .
- Surfactants : Use Tween-20 (0.1% v/v) for hydrophobic intermediates during peptide elongation .
Caution : Avoid prolonged exposure to acidic conditions, which may hydrolyze the Fmoc group .
Basic: What safety precautions are necessary for laboratory handling?
Q. PPE Requirements :
Q. Hazard Mitigation :
- Spill Protocol : Collect residues with absorbent pads; avoid water jets to prevent dust dispersion .
- Disposal : Incinerate via licensed facilities; do not release into drains .
Advanced: How can racemization be minimized during peptide coupling?
Q. Racemization Drivers :
- High temperatures (>25°C) and prolonged basic conditions promote epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
